![molecular formula C18H30O3 B190426 Juvenile hormone I CAS No. 13804-51-8](/img/structure/B190426.png)
Juvenile hormone I
Overview
Description
Juvenile hormone I (JH I) is a member of the juvenile hormone family of compounds. It is the methyl ester of methyl (2E,6E,10R,11S)-10,11-epoxy-7-ethyl-3,11-dimethyl-2,6-tridecanoic acid . Juvenile hormones (JHs) are a group of acyclic sesquiterpenoids that regulate many aspects of insect physiology . They regulate development, reproduction, diapause, and polyphenisms . They are secreted by a pair of endocrine glands behind the brain called the corpora allata .
Synthesis Analysis
Juvenile hormone (JH) acid methyltransferase (JHAMT) is a rate-limiting enzyme that converts JH acids or inactive precursors of JHs to active JHs at the final step of JH biosynthesis in insects . The last two steps of JH synthesis diverge depending on the insect order . In Lepidoptera, epoxidation by a P450 monooxygenase precedes esterification by a juvenile hormone acid methyltransferase (JHAMT). In Orthoptera, Dictyoptera, Coleoptera and Diptera epoxidation follows methylation .Molecular Structure Analysis
The molecular structure of JH I is unique and differs significantly from the structure of other animal hormones . It is an enoate ester, an epoxide, a fatty acid methyl ester and a juvenile hormone .Chemical Reactions Analysis
The chemical reactions involving JH I are complex and involve several steps. The primary control of juvenile hormone is by the stimulation of the corpora allata by allatotropins, short peptides which bind to G-protein coupled receptors, which signal the glands to produce JH, and the inhibition of JH production by allatostatins . Secondary control of the JH titre found in the haemolymph of the developing insect is metabolic inactivation of JH by JH-specific esterase and juvenile hormone epoxide hydrolase .Scientific Research Applications
Inhibition of Embryonic Growth
Application of methyl 12,14-dihomojuvenate to cricket embryos has been shown to inhibit their further growth while allowing differentiation of embryonic organs and tissues such as nerves, muscles, and cuticular structures to continue .
Primordial Germ Cell Migration
Research has discovered that juvenile hormones are required for primordial germ cells to reach their ovary or testes target in organisms. This finding has implications for understanding reproductive biology and could lead to new methods for studying cell migration .
Metamorphosis and Development
Juvenile hormone is a critical regulator in multiple developmental processes, including metamorphosis. It plays a significant role in the transition from larval to adult stages in insects .
Reproduction Regulation
The hormone is also involved in regulating reproduction in insects, influencing various physiological processes that are essential for the continuation of species .
Behavioral Transition and Task Determination
Studies have shown that juvenile hormone influences behavioral transitions and task determination in both solitary and social insects, particularly within the order Hymenoptera .
Endocrine Disruption for Pest Control
The effects of juvenile hormones have generated prospects for the development of insecticidal endocrine disruptors, which could be used as a pest control strategy by interfering with insect development and reproduction .
Regulation of Insect Physiology
Juvenile hormone is involved in regulating various aspects of insect physiology, making it a subject of interest for researchers studying insect biology and potential applications in controlling pest populations .
Dominance Behavior and Pheromone Signaling
Research has indicated that juvenile hormone plays a role in dominance behavior, reproduction, and cuticular pheromone signaling in certain wasp species, which could have implications for understanding social structures and communication in insects .
Mechanism of Action
High levels of JH ensure a moult during early nymph/larval instars, while a drop in JH titer during the final instar enables ecdysone to initiate metamorphosis . The JH biosynthetic rate is influenced by a complex interplay of changes in precursor pools, enzyme levels and external modulators such as nutrients and allatoregulatory factors .
Future Directions
The future directions of research on JH I could include further exploration of the molecular mechanisms of JH action , the development of insecticides with new mechanisms of action targeting the JH signaling pathway , and the investigation of the structural and biochemical features of insect JHDK proteins .
properties
IUPAC Name |
methyl (2E,6E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-methylnona-2,6-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-6-15(11-12-16-18(4,7-2)21-16)10-8-9-14(3)13-17(19)20-5/h10,13,16H,6-9,11-12H2,1-5H3/b14-13+,15-10+/t16-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIDGZHMTWSMMC-TZNPKLQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@](O1)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024926 | |
Record name | (10R,11S)-(+)-Juvenile hormone I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13804-51-8 | |
Record name | Juvenile hormone I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13804-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Juvenile hormone I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013804518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (10R,11S)-(+)-Juvenile hormone I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JUVENILE HORMONE I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q8213U4LQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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